![molecular formula C23H19N3O2 B2503692 (3-(1H-苯并[d]咪唑-2-基)氮杂环丁-1-基)(4-苯氧基苯基)甲酮 CAS No. 1234708-86-1](/img/structure/B2503692.png)

(3-(1H-苯并[d]咪唑-2-基)氮杂环丁-1-基)(4-苯氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

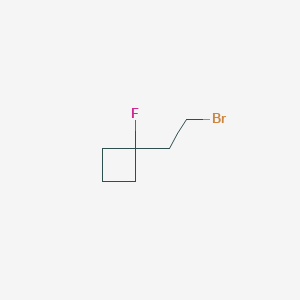

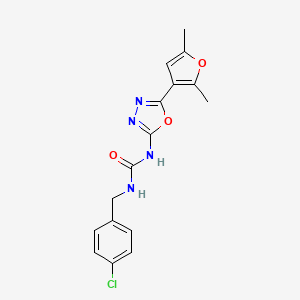

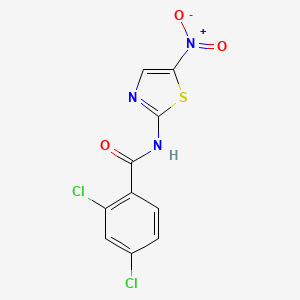

The compound “(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone” is a type of benzimidazole derivative . Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of aromatic aldehyde and o-phenylenediamine . A series of new benzimidazole conjugates were synthesized and evaluated for their antiproliferative activity .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

合成和表征

通过将取代的芳香醛与 3, 4-二氨基二苯甲酮缩合,制备了一系列苯并咪唑单体,从而合成了具有苯并咪唑核心结构的化合物。这些化合物通过氧化缩聚转化为低聚物。所得低聚物表现出显着的光学、电学、电化学和热学性质,表明它们在材料科学和工程中具有潜在应用 (Anand & Muthusamy, 2018)。

抗菌和细胞毒性研究

合成了一系列含有苯并咪唑基序的新化合物,并评估了它们的体外抗菌活性和细胞毒性。这些化合物对各种细菌和真菌菌株表现出有希望的活性。此外,一些化合物在针对人癌细胞系的细胞毒性筛选时表现出无毒性,表明它们具有作为药物的潜力 (Shankar et al., 2018)。

抗氧化剂特性

合成具有苯并咪唑和相关结构的衍生物表明,这些化合物具有有效的抗氧化特性。通过各种测定确定了它们的自由基清除活性,与标准抗氧化剂化合物相比具有优势。这表明它们在医药应用中作为抗氧化剂的潜在用途 (Çetinkaya 等人,2012)。

微管蛋白聚合抑制剂

合成了一系列含有苯并咪唑和吲哚部分的新型偶联物,并评估了它们抑制微管蛋白聚合的能力。其中一些偶联物对各种人癌细胞系表现出相当大的细胞毒性,表明它们作为化疗剂的潜力。进一步的研究表明,这些化合物有效抑制微管装配的形成,这对于癌细胞的生长和增殖至关重要 (Mullagiri 等人,2018)。

NR1/2B N-甲基-D-天冬氨酸受体拮抗剂

对吲哚-2-甲酰胺和苯并咪唑-2-甲酰胺的合成和评估的研究导致鉴定了 NMDA 受体的有效 NR2B 亚基选择性拮抗剂。这些化合物在动物模型中表现出有希望的活性,表明它们在治疗与 NMDA 受体失调相关的疾病中具有潜在应用 (Borza 等人,2007)。

作用机制

Benzimidazole derivatives have shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . They effectively inhibit microtubule assembly formation in DU-145 . The apoptosis-inducing ability of these derivatives was confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .

属性

IUPAC Name |

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-23(16-10-12-19(13-11-16)28-18-6-2-1-3-7-18)26-14-17(15-26)22-24-20-8-4-5-9-21(20)25-22/h1-13,17H,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEBPUIPQKDCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

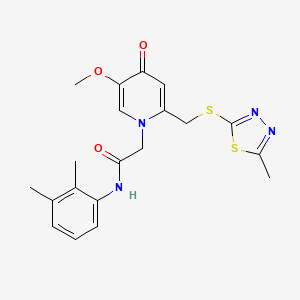

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

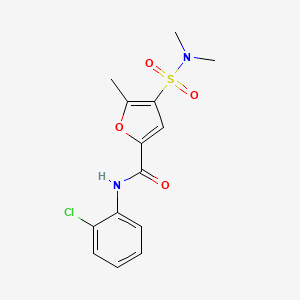

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

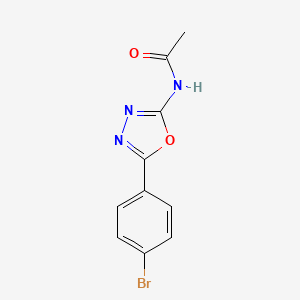

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)